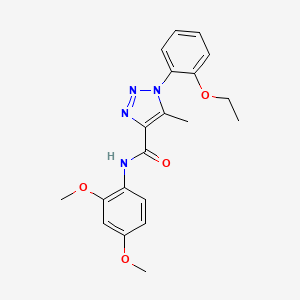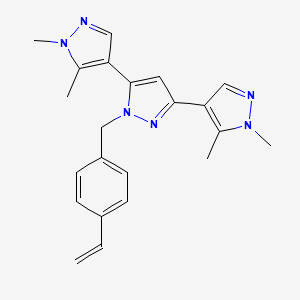
1,1'',5,5''-tetramethyl-1'-(4-vinylbenzyl)-1H,1'H,1''H-4,3':5',4''-terpyrazole
Descripción general
Descripción
The compound is a complex terpyrazole derivative, which is part of a broader class of organic compounds known for their intriguing chemical and physical properties. These compounds are studied for their potential applications in material science, pharmaceuticals, and as catalysts in various chemical reactions.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves various strategies, including cycloaddition reactions and phase transfer catalysis. For instance, Cuadro et al. (1985) discussed the synthesis of binuclear pyrazoles through benzylation and hydroxymethylation of tetramethyl-bis-1H-pyrazoles, highlighting the versatility of pyrazole compounds in synthetic chemistry (Cuadro, Elguero, & Navarro, 1985).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including their tautomeric forms and crystal packing, has been explored through X-ray crystallography and NMR spectroscopy. Trofimenko et al. (2001) provided insights into the structure of tert-butylpyrazoles in solid state and solution, elucidating the buttressing effect of substituents on the pyrazole ring (Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, & Elguero, 2001).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloaddition, which leads to the formation of polymers or other complex organic compounds. Sepulveda-arques et al. (1989) explored the cycloaddition reactions of tert-butyl-4-vinylpyrazole, demonstrating the compound's reactivity and potential for creating new materials (Sepulveda-arques, Medio‐Simón, & Piqueres-Vidal, 1989).
Physical Properties Analysis
The physical properties of terpyrazole derivatives, such as their thermal stability and crystal structure, are crucial for their application in various fields. Zhang & Kitagawa (2008) studied the supramolecular isomerism and framework flexibility of metal bipyrazolates, revealing their exceptional thermal stability and framework flexibility, important for gas storage and separation applications (Zhang & Kitagawa, 2008).
Propiedades
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-6-17-7-9-18(10-8-17)14-28-22(20-13-24-27(5)16(20)3)11-21(25-28)19-12-23-26(4)15(19)2/h6-13H,1,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMHPWWYZLUWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC3=CC=C(C=C3)C=C)C4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4541122.png)
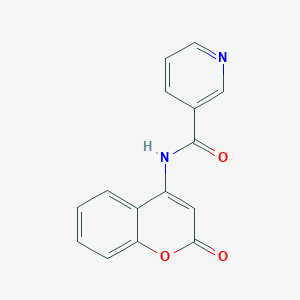
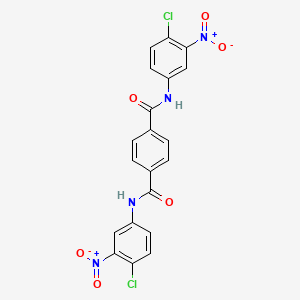
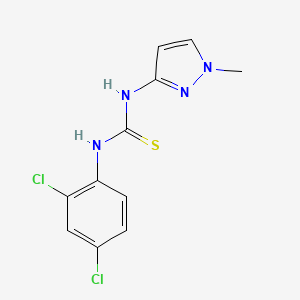
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4541151.png)
![2-(2-chloro-6-fluorophenyl)-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4541154.png)
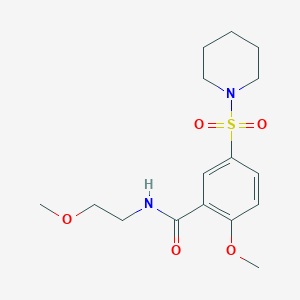
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4541159.png)
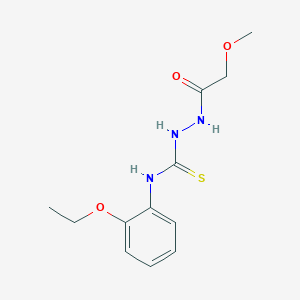
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4541171.png)
![1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4541201.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4541206.png)
![N-[4-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4541211.png)
